ethyl 2-{[(2-bromophenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate
Overview
Description
Ethyl 2-{[(2-bromophenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a thiazole ring, a bromophenoxy group, and an ester functional group, making it a versatile molecule for various chemical reactions and applications.
Mechanism of Action
Target of Action
The primary target of ethyl 2-{[(2-bromophenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is the enzyme UDP-N-acetylmuramate/L-alanine ligase . This enzyme plays a crucial role in the bacterial cell wall synthesis, making it a promising target for antibacterial agents .
Mode of Action
The compound interacts with its target enzyme through protein-ligand interactions . It binds to the active site of the enzyme, thereby inhibiting its function . The binding affinity of the compound is influenced by the presence of a hydroxyl group substituted on the benzene ring .
Biochemical Pathways
Upon binding to the target enzyme, the compound disrupts the normal function of the enzyme, leading to the inhibition of bacterial cell wall synthesis . This results in the bactericidal effect, as the bacteria are unable to maintain their cell wall integrity .
Result of Action
The compound exhibits significant antibacterial potential against both gram-positive and gram-negative bacteria . For instance, it has shown significant antibacterial potential towards Staphylococcus epidermidis and Pseudomonas aeruginosa . It also exhibits antifungal potential, with notable activity against Candida glabrata and Candida albicans .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[(2-bromophenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-bromoacetophenone with thiourea under basic conditions.
Introduction of the Bromophenoxy Group: The bromophenoxy group is introduced by reacting the thiazole intermediate with 2-bromophenol in the presence of a suitable base such as potassium carbonate.
Acetylation: The resulting compound is then acetylated using acetic anhydride to form the acetylated intermediate.
Esterification: Finally, the ester functional group is introduced by reacting the acetylated intermediate with ethyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[(2-bromophenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the thiazole ring and the ester functional group.
Hydrolysis: The ester functional group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents such as sodium borohydride can be used.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Major Products Formed
Substitution Reactions: Substituted thiazole derivatives with various functional groups.
Oxidation and Reduction: Oxidized or reduced thiazole derivatives.
Hydrolysis: Carboxylic acid derivatives.
Scientific Research Applications
Ethyl 2-{[(2-bromophenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of various biologically active molecules, including potential drug candidates for the treatment of cancer, infections, and inflammatory diseases.
Biological Studies: It is used in studies to understand the biological activity of thiazole derivatives and their interactions with biological targets.
Chemical Research: The compound is used in the development of new synthetic methodologies and the study of reaction mechanisms.
Industrial Applications: It is used in the synthesis of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Ethyl 2-{[(2-bromophenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate can be compared with other thiazole derivatives, such as:
Ethyl 2-(4-bromophenyl)acetate: Similar in structure but lacks the thiazole ring.
2-Aminothiazole-4-carboxylate Derivatives: These compounds have similar thiazole rings but different substituents, leading to different biological activities.
Thiazole-Based Drugs: Compounds like thiamine (vitamin B1) and sulfathiazole, which have thiazole rings and are used for different therapeutic purposes.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
ethyl 2-[[2-(2-bromophenoxy)acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O4S/c1-3-21-14(20)13-9(2)17-15(23-13)18-12(19)8-22-11-7-5-4-6-10(11)16/h4-7H,3,8H2,1-2H3,(H,17,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEBZZJZMKKHBJA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)COC2=CC=CC=C2Br)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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